3,6-Dinitrooctane-4,5-diol
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Overview
Description
3,6-Dinitrooctane-4,5-diol: is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups on an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dihydroxylation of Alkenes: One common method for preparing diols involves the dihydroxylation of alkenes.
Reduction of Diketones: Another approach involves the reduction of diketones using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acid chlorides, alcohols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the production of polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,2-Dinitroethane: Similar in having nitro groups but differs in the carbon chain length.
1,4-Dinitrobutane: Another compound with nitro groups but with a different carbon backbone.
Uniqueness:
Structural Features:
Properties
IUPAC Name |
3,6-dinitrooctane-4,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O6/c1-3-5(9(13)14)7(11)8(12)6(4-2)10(15)16/h5-8,11-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWUFKKUISTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(CC)[N+](=O)[O-])O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607602 |
Source
|
Record name | 3,6-Dinitrooctane-4,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89612-31-7 |
Source
|
Record name | 3,6-Dinitrooctane-4,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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